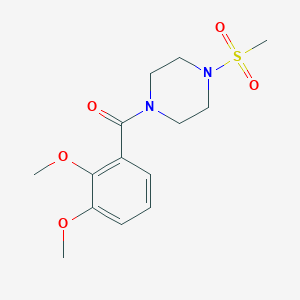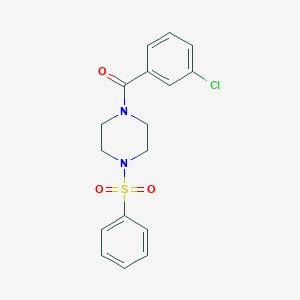
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as FBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBP belongs to the class of piperazine derivatives, which are widely used in the development of drugs for various diseases.
作用机制
The mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to interact with various receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its ease of synthesis and purification, which makes it an attractive compound for laboratory experiments. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is also relatively stable under normal laboratory conditions, which makes it easier to handle and store. However, one of the main limitations of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the research on 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine. One of the main areas of interest is the development of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs for the treatment of various neurological disorders and cancer. Moreover, the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine needs to be further elucidated to better understand its therapeutic potential. Additionally, the development of new synthesis methods for 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and its derivatives can lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine is relatively simple, and the compound has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of various neurological disorders and cancer. However, further research is needed to fully understand the mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine and to develop 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine-based drugs with improved efficacy and safety profiles.
合成方法
The synthesis of 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 3-fluorobenzyl chloride in the presence of a base. The reaction takes place under mild conditions and yields 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties in animal models. 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has also been tested for its efficacy in treating various neurological disorders such as anxiety, depression, and schizophrenia. Moreover, 1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells.
属性
产品名称 |
1-(2-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine |
|---|---|
分子式 |
C18H18F2N2O |
分子量 |
316.3 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18F2N2O/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20/h1-7,12H,8-11,13H2 |
InChI 键 |
HTLOIKXBEKIEHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)



![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
